molecular formula C8H7NO5 B8477799 3-Hydroxy-2-methyl-4-nitrobenzoic acid

3-Hydroxy-2-methyl-4-nitrobenzoic acid

Cat. No. B8477799
M. Wt: 197.14 g/mol
InChI Key: QQHHCJGJRUZPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-methyl-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-methyl-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxy-2-methyl-4-nitrobenzoic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-hydroxy-2-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H7NO5/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)

InChI Key

QQHHCJGJRUZPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (5.00 g, 25.3 mmol) in concentrated H2SO4 (98%, 10 mL) was added concentrated HNO3 (63%, 10 mL) dropwise. The mixture was stirred at −40° C. for 10 min. The mixture was poured into ice-water and extracted by EA (3 times). The organic layers were combined, dried over anhydrous Na2SO4. Then the solvent was evaporated in vacuo to afford 3-hydroxy-2-methyl-4-nitrobenzoic acid as a yellow solid, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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